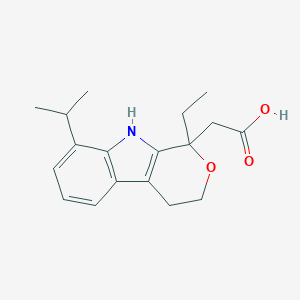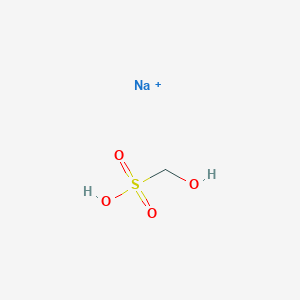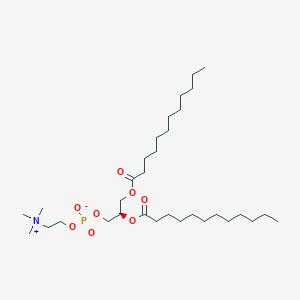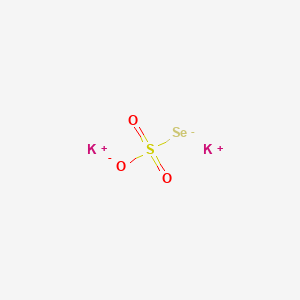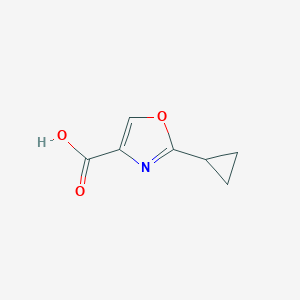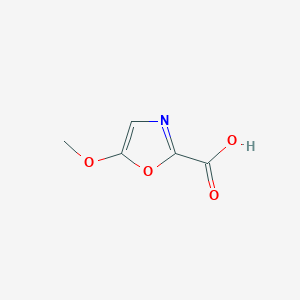![molecular formula C25H31N5O3 B033427 (S)-2-(N-((2'-(1H-四唑-5-基)-[1,1'-联苯]-4-基)甲基)戊酰胺)-3-甲基丁酸甲酯 CAS No. 137863-17-3](/img/structure/B33427.png)
(S)-2-(N-((2'-(1H-四唑-5-基)-[1,1'-联苯]-4-基)甲基)戊酰胺)-3-甲基丁酸甲酯
描述
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
科学研究应用
Chronic Heart Failure Treatment
Research has shown that valsartan can be effective in treating chronic heart failure. By blocking the action of angiotensin II, it can improve heart function and reduce hospitalization rates for heart failure patients .
Synthesis Optimization
The compound is used in the development of optimized synthetic routes for valsartan production. Techniques like continuous flow synthesis have been applied to create valsartan precursors with high yield, which is crucial for large-scale pharmaceutical manufacturing .
Cardiovascular Disease Research
Valsartan methyl ester is utilized in cardiovascular disease research, particularly in understanding the mechanisms of action of ARBs and their role in cardiovascular health. This research contributes to the development of new therapeutic strategies .
Analytical Benchmarking
In analytical chemistry, valsartan methyl ester serves as a reference compound for method development and calibration. It’s used in quality control testing to ensure the accuracy and precision of analytical methods .
Pharmaceutical Combinations
Valsartan is often combined with other medications to treat various cardiovascular conditions. The research into valsartan methyl ester helps in formulating effective combination therapies, such as with hydrochlorothiazide for hypertension or with sacubitril for heart failure .
属性
IUPAC Name |
methyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3/c1-5-6-11-22(31)30(23(17(2)3)25(32)33-4)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,5-6,11,16H2,1-4H3,(H,26,27,28,29)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTNRXYTECQKFO-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468616 | |
| Record name | Methyl N-pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate | |
CAS RN |
137863-17-3 | |
| Record name | N-(1-Oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-L-valine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137863173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl N-pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-OXOPENTYL)-N-((2'-(2H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-L-VALINE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BZQ418Z0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of valsartan methyl ester in the synthesis of valsartan?
A1: Valsartan methyl ester serves as a crucial intermediate in the production of valsartan, a widely used antihypertensive drug. The provided research papers highlight various methods for synthesizing valsartan methyl ester and its subsequent conversion to valsartan. [, , , , , ] One common approach involves the cyclization reaction of N-(1-valeryl)-N-[4-[2-(5-cyan) phenyl] benzyl]-L-valine alkyl ester with sodium azide, ultimately yielding valsartan methyl ester. []
Q2: How does the purity of valsartan methyl ester impact the quality of the final valsartan product?
A2: Research indicates that the purity of valsartan methyl ester directly influences the quality of the final valsartan product. [, ] Impurities present in valsartan methyl ester can carry over during the synthesis process, affecting the chemical and optical purity of the final drug substance. To address this, researchers have developed methods to enhance the purity of valsartan methyl ester, such as salification and purification techniques. [, ] These methods aim to minimize impurities and improve the overall quality and efficacy of valsartan.
Q3: Are there methods for recovering valsartan methyl ester from waste streams generated during valsartan production?
A3: Yes, researchers have developed techniques to recover valuable valsartan methyl ester from waste streams generated during valsartan production. One such method involves recovering valsartan methyl ester from the crystallization mother liquor, a byproduct of the valsartan crystallization process. [] This method utilizes a series of steps, including washing, distillation, extraction, and crystallization, to isolate and purify valsartan methyl ester from the waste stream. This approach contributes to resource efficiency and reduces the environmental impact associated with valsartan manufacturing.
Q4: Can you describe a specific method for preparing high-purity valsartan methyl ester?
A4: One method focuses on preventing the formation of dimeric impurities, which can negatively impact purity. [] The process involves a multi-step synthesis:
Q5: Are there alternative synthetic routes for valsartan methyl ester that offer advantages over traditional methods?
A5: Yes, researchers have explored alternative synthetic approaches for valsartan methyl ester to improve efficiency and reduce environmental impact. One such method utilizes sodium azide as a starting material in an amine-forming reaction catalyzed by tetrazolium salts. [] This approach allows for precise control over the reaction progress, minimizing side reactions and maximizing the yield of valsartan methyl ester. Additionally, this method enables the recovery of unreacted starting materials, further enhancing its efficiency. [] By optimizing reaction conditions and employing a selective catalyst, this alternative route offers a more sustainable and efficient approach compared to conventional methods.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





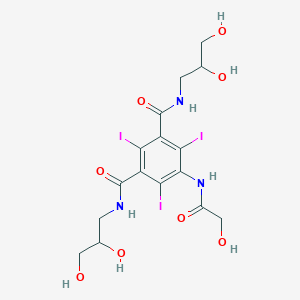


![(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid](/img/structure/B33370.png)
